Unii-WV88DU3mux

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

準備方法

VRT-18858は、プラルナカサンの代謝産物として合成されます。 調製には、プラルナカサンのエトキシ基を血漿エステラーゼで加水分解して、活性化合物であるVRT-18858を生成することが含まれます . VRT-18858の工業生産方法は広く文書化されていませんが、通常は研究目的のために実験室で調製されます .

化学反応の分析

VRT-18858は、以下のものを含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

置換: この反応は、1つの原子または原子群を別の原子または原子群で置き換えることを伴います。一般的な試薬には、ハロゲンまたは求核剤が含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

VRT-18858は、以下のものを含むいくつかの科学研究への応用があります。

化学: カスパーゼ阻害剤とそのメカニズムの研究における参照化合物として使用されます。

生物学: 炎症性経路とインターロイキン-1ベータのさまざまな疾患における役割に関する研究に用いられます。

科学的研究の応用

VRT-18858 has several scientific research applications, including:

Chemistry: Used as a reference compound in the study of caspase inhibitors and their mechanisms.

Biology: Employed in research on inflammatory pathways and the role of interleukin-1 beta in various diseases.

Industry: Utilized in the development of new anti-inflammatory drugs and treatments.

作用機序

VRT-18858は、インターロイキン-1ベータ変換酵素を阻害します。この酵素は、炎症プロセスを開始および維持する細胞間メディエーターであるインターロイキン-1とインターフェロンガンマの産生を調節します . この酵素を阻害することで、VRT-18858は、多くの急性および慢性状態に共通する有害な炎症プロセスを抑制するのに役立ちます .

類似の化合物との比較

VRT-18858は、インターロイキン-1ベータ変換酵素の強力な阻害において独自です。類似の化合物には以下のものがあります。

プラルナカサン(VX-740): VRT-18858の親化合物であり、インターロイキン-1ベータ変換酵素の阻害剤でもあります.

VX-765: 同様の抗炎症特性を持つ別のカスパーゼ阻害剤。

ベルナカサン(VX-765): 同様の作用機序と治療の可能性を持つ関連化合物.

類似化合物との比較

VRT-18858 is unique in its potent inhibition of interleukin-1 beta converting enzyme. Similar compounds include:

Pralnacasan (VX-740): The parent compound of VRT-18858, also an inhibitor of interleukin-1 beta converting enzyme.

VX-765: Another caspase inhibitor with similar anti-inflammatory properties.

Belnacasan (VX-765): A related compound with similar mechanisms of action and therapeutic potential.

VRT-18858 stands out due to its specific metabolic pathway and its potent inhibition of interleukin-1 beta converting enzyme .

生物活性

Overview of Niclosamide

Niclosamide is an anthelmintic agent primarily used to treat tapeworm infections. It has gained attention for its potential applications in cancer therapy and antiviral treatments due to its ability to target various cellular pathways.

- Chemical Formula : C13H8ClN3O4

- Molecular Weight : 327.67 g/mol

- CAS Number : 50-65-7

Niclosamide exerts its effects through multiple mechanisms:

- Targeting Acidified Endosomes : It neutralizes acidic compartments within cells, inhibiting the entry of pH-dependent viruses such as human rhinoviruses and influenza.

- Inhibition of Oncogenic Pathways : Niclosamide affects several pathways, including Wnt/β-catenin, Ras, Stat3, Notch, and NF-κB, which are crucial for cancer cell proliferation and survival.

- Induction of Ferroptosis : In triple-negative breast cancer (TNBC) cells, it increases lipid peroxidation and induces ferroptosis by suppressing GPX4 expression.

Pharmacokinetics

Niclosamide has low oral bioavailability and poor solubility, which limits its systemic absorption. Its pharmacokinetic profile suggests that it is primarily effective at the site of infection rather than systemically.

Antiviral Activity

In vitro studies indicate that Niclosamide maintains sustained antiviral activity over extended periods. This stability is crucial for neutralizing viral infections effectively.

Anticancer Activity

Niclosamide has shown broad anti-cancer activity across various types of tumors. It has been observed to:

- Inhibit cell proliferation in prostate cancer by downregulating androgen receptor variants.

- Induce apoptosis in colorectal cancer cells through mitochondrial dysfunction.

Dosage Effects in Animal Models

Research indicates that lower doses of Niclosamide effectively inhibit viral entry and downregulate oncogenic pathways without significant toxicity. Higher doses may lead to adverse effects due to systemic absorption issues.

Case Studies

Several studies have highlighted the potential applications of Niclosamide beyond its traditional use:

- Cancer Treatment : A study demonstrated that Niclosamide could enhance the efficacy of chemotherapy agents in resistant cancer cell lines by modulating drug resistance mechanisms.

- COVID-19 Research : Preliminary research suggested that Niclosamide might inhibit SARS-CoV-2 replication in vitro, prompting further investigation into its potential as a therapeutic agent against COVID-19.

- Environmental Impact : The extensive use of Niclosamide raises concerns about environmental pollution and its effects on aquatic organisms, emphasizing the need for responsible usage practices.

特性

CAS番号 |

192756-07-3 |

|---|---|

分子式 |

C24H25N5O7 |

分子量 |

495.5 g/mol |

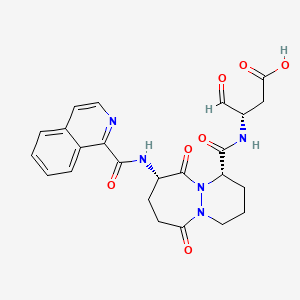

IUPAC名 |

(3S)-3-[[(4S,7S)-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-a]diazepine-4-carbonyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C24H25N5O7/c30-13-15(12-20(32)33)26-22(34)18-6-3-11-28-19(31)8-7-17(24(36)29(18)28)27-23(35)21-16-5-2-1-4-14(16)9-10-25-21/h1-2,4-5,9-10,13,15,17-18H,3,6-8,11-12H2,(H,26,34)(H,27,35)(H,32,33)/t15-,17-,18-/m0/s1 |

InChIキー |

CUVNEENHHCPUBW-SZMVWBNQSA-N |

SMILES |

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |

異性体SMILES |

C1C[C@H](N2C(=O)[C@H](CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)N[C@@H](CC(=O)O)C=O |

正規SMILES |

C1CC(N2C(=O)C(CCC(=O)N2C1)NC(=O)C3=NC=CC4=CC=CC=C43)C(=O)NC(CC(=O)O)C=O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

VRT18858; VRT 18858; VRT-18858 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。